N-benzyl-2-(3-((4-chlorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)acetamide
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Overview
Description
N-benzyl-2-(3-((4-chlorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(3-((4-chlorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)acetamide typically involves a multi-step processThe reaction conditions often involve the use of polar solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(3-((4-chlorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary but often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
N-benzyl-2-(3-((4-chlorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antiproliferative agent.
Medicine: It is being investigated for its potential use in treating various diseases, including cancer and infections.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-benzyl-2-(3-((4-chlorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)acetamide involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes or proteins, leading to its biological effects. The exact pathways and targets can vary depending on the specific application, but it often involves disrupting cellular processes essential for the survival of pathogens or cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-((4-chlorophenoxy)methyl)-1H-benzo[d]imidazole
- 5,6-dichloro-2-((4-chlorophenoxy)methyl)-1H-benzo[d]imidazole
Uniqueness
N-benzyl-2-(3-((4-chlorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)acetamide is unique due to its specific structural features, which confer distinct biological activities. Compared to similar compounds, it may exhibit different potency, selectivity, and spectrum of activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-benzyl-2-[5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2/c19-14-6-8-15(9-7-14)25-12-17-21-16(22-23-17)10-18(24)20-11-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,20,24)(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZFYTNMXLZGNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=NNC(=N2)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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